molecular formula C10H6BrFOS B2664455 2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone CAS No. 1538673-54-9

2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone

Cat. No.: B2664455
CAS No.: 1538673-54-9
M. Wt: 273.12
InChI Key: CCEVHFGTURWJGE-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone is an organic compound with the molecular formula C10H6BrFOS It is a derivative of benzothiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 6-fluoro-1-benzothiophene-2-carbaldehyde with bromine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The carbonyl group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(2-thienyl)ethanone: A similar compound with a thiophene ring instead of a benzothiophene ring.

    2-Bromo-6-fluorobiphenyl: Contains a biphenyl structure with bromine and fluorine substituents.

    2-Bromo-5-fluoro-1,3-dimethylbenzene: A benzene derivative with bromine and fluorine atoms

Uniqueness

2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone is unique due to the presence of both bromine and fluorine atoms on a benzothiophene scaffold. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFOS/c11-5-8(13)10-3-6-1-2-7(12)4-9(6)14-10/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEVHFGTURWJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538673-54-9
Record name 2-bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethan-1-one
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